

commercial availability of 2-(Azetidin-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azetidin-1-yl)-5-fluoroaniline

Cat. No.: B1459936

[Get Quote](#)

Technical Guide: 2-(Azetidin-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available information on **2-(Azetidin-1-yl)-5-fluoroaniline** (CAS No. 1856318-20-1). The document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in this compound for their research endeavors. This guide covers the compound's chemical identity, commercial availability, and outlines general, hypothetical methodologies for its synthesis and biological evaluation due to the limited publicly available data.

Chemical Identity and Properties

2-(Azetidin-1-yl)-5-fluoroaniline is a substituted aniline derivative containing an azetidine ring. Its chemical structure and basic properties are summarized below.

Property	Value	Source
IUPAC Name	2-(Azetidin-1-yl)-5-fluoroaniline	-
CAS Number	1856318-20-1	[1]
Molecular Formula	C ₉ H ₁₁ FN ₂	[1]
Molecular Weight	166.20 g/mol	[1]
SMILES	<chem>Nc1cc(F)ccc1N2CCC2</chem>	[1]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not readily available in public literature or supplier documentation.

Commercial Availability

The commercial availability of **2-(Azetidin-1-yl)-5-fluoroaniline** appears to be limited. The following supplier has been identified; however, the product is currently listed as out of stock. Pricing and lead times are therefore not available.

Supplier	Catalog Number	Purity/Specification	Availability
BLD Pharm	BD01762892	Not Specified	Temporarily out of stock [1]

Researchers interested in acquiring this compound are advised to contact the supplier directly for information on future availability or the possibility of custom synthesis.

Safety Information

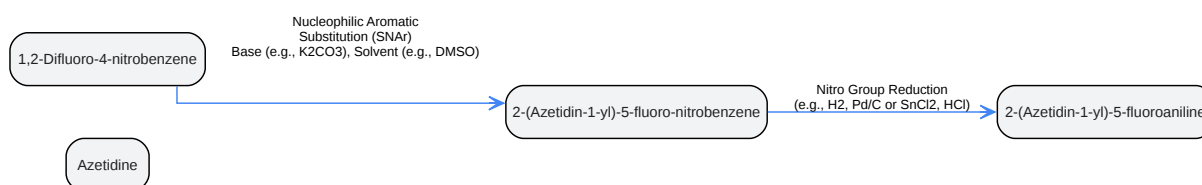
A specific Safety Data Sheet (SDS) for **2-(Azetidin-1-yl)-5-fluoroaniline** is not publicly available. Therefore, detailed hazard classifications, handling precautions, and toxicological data are unknown. As a substituted aniline, it should be handled with caution in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hypothetical Synthesis Protocol

While a specific, validated synthesis protocol for **2-(Azetidin-1-yl)-5-fluoroaniline** has not been identified in the surveyed literature, a potential synthetic route can be conceptualized based on common organic chemistry reactions. A plausible approach would involve the nucleophilic aromatic substitution of a suitable difluoro-nitrobenzene precursor with azetidine, followed by the reduction of the nitro group.

Disclaimer: The following protocol is hypothetical and has not been experimentally validated. It is provided for illustrative purposes only.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Hypothetical synthesis pathway for **2-(Azetidin-1-yl)-5-fluoroaniline**.

Step-by-Step Methodology (Hypothetical):

- Nucleophilic Aromatic Substitution:
 - To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).
 - To this mixture, add azetidine (1-1.2 equivalents) dropwise at room temperature.
 - Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

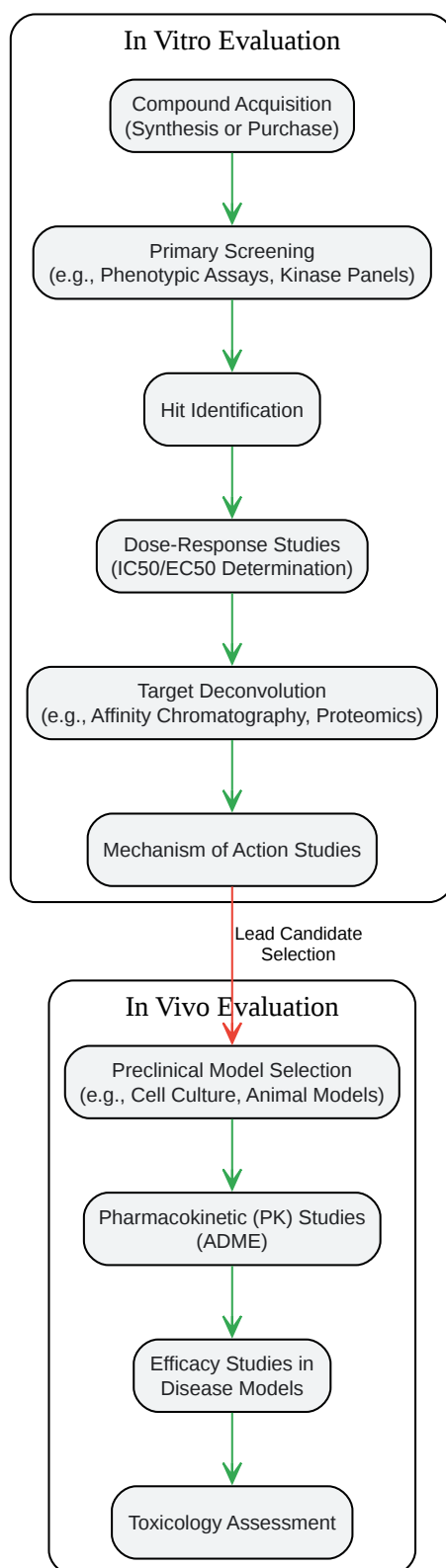
- Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(azetidin-1-yl)-5-fluoro-nitrobenzene.
- Purify the crude product by column chromatography.
- Nitro Group Reduction:
 - Dissolve the purified 2-(azetidin-1-yl)-5-fluoro-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
 - Add a reducing agent. Common methods include:
 - Catalytic hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker).
 - Chemical reduction: Use a reagent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.
 - If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.
 - Concentrate the solvent to yield the final product, **2-(azetidin-1-yl)-5-fluoroaniline**. Further purification may be performed by crystallization or column chromatography if necessary.

Biological Activity and Potential Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity of **2-(Azetidin-1-yl)-5-fluoroaniline**. No studies have been published that investigate its efficacy in any biological assays, nor has it been identified as a ligand for any specific

protein targets. Consequently, there are no known signaling pathways associated with this compound.

For researchers interested in investigating the biological effects of this novel compound, a general workflow for screening and target identification is proposed below.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

2-(Azetidin-1-yl)-5-fluoroaniline is a chemical compound with limited commercial availability and a significant lack of publicly available technical and biological data. This guide provides the known chemical identity and commercial information. Due to the absence of published experimental data, a hypothetical synthesis protocol and a general biological evaluation workflow are presented to aid researchers interested in this molecule. It is recommended that any work with this compound be preceded by a thorough safety assessment and that all handling be performed by qualified personnel in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1856318-20-1|2-(Azetidin-1-yl)-5-fluoroaniline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [commercial availability of 2-(Azetidin-1-yl)-5-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1459936#commercial-availability-of-2-azetidin-1-yl-5-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com